Isopropylideneglycerol

Descripción general

Descripción

Métodos De Preparación

Isopropylideneglycerol is typically synthesized by reacting glycerol with acetone in the presence of an acidic catalyst. The reaction involves heating the mixture of acetone and glycerol with a catalyst such as p-toluenesulfonic acid monohydrate, hydrogen chloride, or other acidic catalysts . The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion . Industrial production methods have refined this process to use heterogeneous catalysis, allowing for continuous production .

Análisis De Reacciones Químicas

Isopropylideneglycerol undergoes various chemical reactions, including:

Esterification: The hydroxyl group of this compound can be esterified to form glycerides.

Transesterification: The isopropylidene moiety can be transesterified under appropriate conditions.

Deprotection: The isopropylidene group can be removed under acidic conditions to yield glycerol.

Common reagents used in these reactions include acids like p-toluenesulfonic acid and bases like sodium methoxide . Major products formed from these reactions include various glycerides and glycerol derivatives .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Precursor for Drug Synthesis :

- IPG is utilized in synthesizing important pharmaceutical compounds. For instance, it is involved in the production of β-blockers, which are commonly used to manage hypertension and other cardiovascular conditions .

- It also plays a role in the synthesis of glycerophospholipids, essential components of cell membranes.

- Drug Delivery Systems :

Industrial Applications

-

Plasticizers and Solvents :

- IPG is widely used as a plasticizer in various industrial applications. Its ability to enhance the physical properties of materials makes it valuable in the production of flexible plastics .

- As a solvent, it is employed in coatings and adhesives, where it improves performance by increasing fluidity and reducing viscosity.

- Cosmetic Formulations :

Data Table: Applications of Isopropylideneglycerol

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for β-blockers | Effective treatment for hypertension |

| Synthesis of glycerophospholipids | Essential for cell membrane integrity | |

| Drug Delivery | Controlled release systems | Enhanced drug stability |

| Industrial | Plasticizer for flexible plastics | Improved material performance |

| Solvent in coatings and adhesives | Increased fluidity and reduced viscosity | |

| Cosmetics | Stabilizer and humectant in skincare products | Moisture retention and improved texture |

Case Studies

-

Enzymatic Synthesis :

A study highlighted the enzymatic synthesis of optically active forms of IPG using specific microbial strains. This method demonstrated higher enantioselectivity compared to traditional chemical methods, enhancing the efficiency of producing pharmaceutical-grade compounds . -

Market Expansion :

Recent market analyses indicate that the demand for IPG is growing significantly due to its expanding applications across various sectors. Innovations in synthesis methods are driving this growth, allowing for more cost-effective production methods that meet industry needs . -

Cosmetic Product Development :

Research has shown that incorporating IPG into cosmetic formulations can significantly enhance product stability and efficacy. For example, products containing IPG have demonstrated improved moisture retention capabilities compared to those without .

Mecanismo De Acción

The mechanism of action of isopropylideneglycerol involves its ability to act as a solvent and reagent in chemical reactions. It facilitates the esterification and transesterification processes by providing a suitable environment for these reactions to occur . The molecular targets and pathways involved include the hydroxyl and isopropylidene groups, which participate in various chemical transformations .

Comparación Con Compuestos Similares

Isopropylideneglycerol is unique due to its high boiling point, miscibility with a wide range of solvents, and low toxicity. Similar compounds include:

Ethylene glycol: A common glycol used as an antifreeze and in the production of polyesters.

Propylene glycol: Used in food, cosmetics, and pharmaceuticals as a solvent and humectant.

Glycerol: A simple polyol compound used in food, pharmaceuticals, and cosmetics.

This compound stands out due to its specific applications in esterification and transesterification reactions, as well as its use as a green solvent .

Actividad Biológica

Isopropylideneglycerol (IPG) is a glycerol derivative that has garnered attention due to its unique biological activities and potential applications in organic synthesis, particularly in the production of chiral compounds. This article reviews the biological activity of IPG, focusing on its enzymatic interactions, synthesis methods, and applications in biocatalysis.

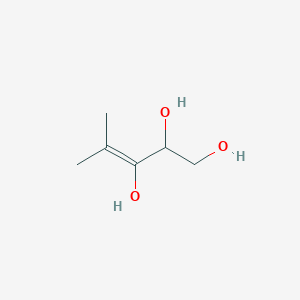

Chemical Structure and Properties

This compound is characterized by its structure as a glycerol derivative with an isopropylidene group. Its molecular formula is C₅H₁₀O₃, and it exists as two enantiomers: (R)-IPG and (S)-IPG. The compound has been used as a substrate in various enzymatic reactions, particularly in the synthesis of optically active compounds.

Esterase Activity in Escherichia coli

Recent studies have highlighted the role of Escherichia coli in the hydrolysis of IPG esters. A significant finding was the identification of the esterase YbfF, which exhibits high activity towards IPG butyrate and IPG caprylate. This enzyme preferentially hydrolyzes the R-enantiomer of these substrates, producing the S-enantiomer with high enantiomeric excess (72% to 94%) .

Table 1: Enzymatic Activity of YbfF on IPG Esters

| Substrate | Enzyme | Enantiomer Preference | Enantiomeric Excess (%) |

|---|---|---|---|

| IPG Butyrate | YbfF | R → S | 72 - 94 |

| IPG Caprylate | YbfF | R → S | 72 - 94 |

This discovery underscores the potential of using E. coli as a biocatalyst for synthesizing chiral compounds, particularly in the pharmaceutical industry where such compounds are crucial.

Temperature Effects on Enantioselectivity

A case study examined the effect of temperature on lipase-catalyzed reactions involving IPG. The results indicated that varying temperatures significantly influenced the enantioselectivity of these reactions, suggesting that optimization of reaction conditions could enhance yields of desired enantiomers .

Synthesis Methods

The enzymatic synthesis of optically active forms of IPG has been explored extensively. Various methods have been developed to produce (S)-1,2-O-isopropylidene glycerol through enzymatic resolution techniques. For instance, using immobilized yeast cells has proven effective in achieving high enantiomeric excess during hydrolysis reactions .

Table 2: Summary of Synthesis Methods for (S)-IPG

| Method | Description | Enantiomeric Excess (%) |

|---|---|---|

| Enzymatic Hydrolysis | Using yeast cells immobilized in alginate | > 90 |

| Lipase-Catalyzed Reactions | Optimized temperature conditions | Variable (up to 95) |

Applications in Organic Synthesis

IPG serves as a valuable building block for synthesizing various bioactive compounds, including β-blockers and prostaglandins. The high enantioselectivity achieved through biocatalytic processes enhances its utility in pharmaceutical applications .

Case Studies and Research Findings

Several studies have focused on optimizing conditions for the enzymatic synthesis and hydrolysis of IPG esters:

- Kinetic Studies : Research has demonstrated that specific lipases can achieve high conversion rates when catalyzing reactions involving IPG esters, with kinetic parameters being optimized for maximum yield .

- Biotransformation Techniques : Innovative approaches using membrane reactors have been employed to maintain enzyme activity while continuously processing substrates, leading to improved efficiency in producing optically pure compounds .

Propiedades

IUPAC Name |

4-methylpent-3-ene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)6(9)5(8)3-7/h5,7-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDOEFXTVHCAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(CO)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.